RMC-7977

Pan-RAS inhibitor Binding affinity KRAS

Acquired resistance to mutant-specific KRAS(G12C) inhibitors driven by secondary NRAS mutations and RTK-mediated wild-type RAS reactivation compromises preclinical oncology programs. RMC-7977 directly addresses this bottleneck through its unique tri-complex mechanism-binding cyclophilin A and all active RAS isoforms (KRAS/HRAS/NRAS) to abrogate signaling irrespective of mutational status. • Sustains full anti-proliferative activity in sotorasib-resistant models harboring secondary NRAS mutations; induces significant tumor regression in sotorasib-refractory PDX models (P=0.0001). • Demonstrates enrichment in KRAS(G12X) and NRAS(Q61X) lines across >800 cancer cell lines (Kd 85-116 nM across isoforms). • Reshapes tumor microenvironment via enhanced CD4+/CD8+ T-cell infiltration and MHC/PD-L1 upregulation, enabling synergistic immunotherapy combinations yielding complete responses in PDAC models.

Molecular Formula C47H60N8O6S
Molecular Weight 865.1 g/mol
Cat. No. B12376704
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRMC-7977
Molecular FormulaC47H60N8O6S
Molecular Weight865.1 g/mol
Structural Identifiers
SMILESCCN1C2=C3C=C(C=C2)C4=CSC(=N4)CC(C(=O)N5CCCC(N5)C(=O)OCC(CC3=C1C6=C(N=CC(=C6)N7CCN(CC7)C8CC8)C(C)OC)(C)C)NC(=O)C9C1C9COC1
InChIInChI=1S/C47H60N8O6S/c1-6-54-39-12-9-28-18-31(39)33(43(54)32-19-30(22-48-42(32)27(2)59-5)53-16-14-52(15-17-53)29-10-11-29)21-47(3,4)26-61-46(58)36-8-7-13-55(51-36)45(57)37(20-40-49-38(28)25-62-40)50-44(56)41-34-23-60-24-35(34)41/h9,12,18-19,22,25,27,29,34-37,41,51H,6-8,10-11,13-17,20-21,23-24,26H2,1-5H3,(H,50,56)/t27-,34-,35+,36-,37-,41?/m0/s1
InChIKeyNBLZKEHVVJSAAY-UDSCPAMHSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

RMC-7977: Tri-Complex RAS(ON) Inhibitor Profile


The compound (1R,5S)-N-[(7S,13S)-20-[5-(4-cyclopropylpiperazin-1-yl)-2-[(1S)-1-methoxyethyl]pyridin-3-yl]-21-ethyl-17,17-dimethyl-8,14-dioxo-15-oxa-4-thia-9,21,27,28-tetrazapentacyclo[17.5.2.12,5.19,13.022,26]octacosa-1(25),2,5(28),19,22(26),23-hexaen-7-yl]-3-oxabicyclo[3.1.0]hexane-6-carboxamide, known as RMC-7977, is a macrocyclic, non-covalent, tri-complex inhibitor that selectively targets the active, GTP-bound forms of KRAS, HRAS, and NRAS [1]. It functions by binding simultaneously to the intracellular chaperone Cyclophilin A (CYPA) and the active state of RAS proteins, a mechanism distinct from that of mutant-specific covalent inhibitors [2]. Its molecular formula is C47H60N8O6S with a molecular weight of 865.1 g/mol [3]. The compound is orally bioavailable and has demonstrated activity in preclinical models .

MechanismTri-complex RAS(ON) inhibitor requiring cyclophilin A; targets active GTP-bound KRAS, HRAS, NRAS
Isoform coveragePan-RAS selectivity including wild-type isoforms; distinct from mutant-specific or pan-KRAS only inhibitors
Model contextSupports resistance and pan-RAS dependency models; oral dosing compatible with preclinical studies

RMC-7977: Why Substitution Fails


Substituting RMC-7977 with another RAS inhibitor, such as a KRAS(G12C)-specific agent (e.g., sotorasib, adagrasib) or even a pan-KRAS inhibitor (e.g., BI-2865), is not scientifically valid due to fundamental differences in target engagement and resistance profiles. RMC-7977's mechanism of action relies on the formation of a ternary complex with CYPA, which enables it to inhibit all active RAS isoforms, including wild-type variants that drive resistance to mutant-specific therapies [1]. In contrast, covalent inhibitors like adagrasib are ineffective against secondary NRAS mutations and RTK-driven bypass mechanisms that reactivate wild-type RAS signaling [2]. Furthermore, RMC-7977 demonstrates distinct *in vivo* pharmacodynamics, including sustained tumor regressions in models with acquired resistance to sotorasib and RMC-4998, a feature not observed with other classes of RAS inhibitors [3]. This unique polypharmacology and resistance-overcoming profile preclude generic substitution and mandate a specific procurement for models of adaptive resistance and pan-RAS dependency.

Target engagement
RMC-7977 · tri-complex with CYPA; active GTP-bound RAS
Mutant-specific KRAS G12C inhibitors (e.g., sotorasib) · bind inactive GDP-state; no NRAS/HRAS coverage
Resistance profile
Sustained inhibition in NRAS Q61K-driven resistance and sotorasib-resistant PDX models
Adagrasib or BI-2865 · ineffective against secondary NRAS mutations or wild-type RAS reactivation
Isoform breadth
KRAS, HRAS, NRAS active forms; oncogenic and wild-type
Pan-KRAS inhibitors (BI-2865) · GDP-bound KRAS only; no HRAS/NRAS activity

Similar RAS-targeting agents do not replicate the tri-complex mechanism or broad active-state coverage. Substitution may invalidate resistance-model readouts.

RMC-7977: Comparative Evidence


RMC-7977 Binding Affinity vs. Allele-Specific Inhibitors

RMC-7977 exhibits high-affinity, reversible binding to the active (GTP-bound) forms of multiple RAS isoforms and mutants. This profile is distinct from that of covalent, allele-specific inhibitors like sotorasib (targeting KRAS(G12C) OFF state) or MRTX1133 (targeting KRAS(G12D) ON state). RMC-7977's Kd values for wild-type KRAS, HRAS, and NRAS are 116 nM, 94.7 nM, and 101 nM, respectively, with even higher affinity for the oncogenic KRAS(G12V) mutant (Kd = 85 nM) . In contrast, the inactive-state pan-KRAS inhibitor BI-2865 binds with Kd values of 10-40 nM but is ineffective against active GTP-bound RAS and HRAS/NRAS [1].

Binding affinity (Kd)
Cross-study comparable
KRAS WT 116 nM · HRAS WT 94.7 nM · NRAS WT 101 nM · KRAS G12V 85 nM
Active GTP-bound state binding for all three isoforms.
Reported binding to active RAS-GTP; inactive-state pan-KRAS inhibitor BI-2865 (Kd 10–40 nM on GDP-bound KRAS) does not cover HRAS/NRAS or GTP-bound forms.
ITC data for BI-2865; RMC-7977 assay as per ProbeChem datasheet. Use for active-state RAS target engagement studies.
Pan-RAS inhibitor Binding affinity KRAS HRAS NRAS Kd

Overcoming Acquired Adagrasib Resistance in NSCLC

In a direct head-to-head comparison using an NCI-H358 (KRAS(G12C), NSCLC) cell line with acquired resistance to adagrasib (driven by a secondary NRAS(Q61K) mutation), RMC-7977 potently inhibited proliferation, whereas the mutant-specific inhibitor adagrasib was completely ineffective [1]. This demonstrates RMC-7977's unique ability to suppress signaling when resistance is mediated by mutations in other RAS isoforms or wild-type RAS activation.

Adagrasib-resistant proliferation
Head-to-head
RMC-7977 maintained full anti-proliferative activity in NCI-H358 NRAS Q61K cells; adagrasib showed no significant inhibition. CTG assay, 5-day treatment.
Supports resistance model endpoint review; wild-type RAS/NRAS bypass reactivation abolished adagrasib activity while RMC-7977 remained effective.
Parental vs. resistant NSCLC lines. Evidence for studying acquired resistance bypass mechanisms.
KRAS G12C NSCLC Acquired resistance Adagrasib Cell proliferation

Tumor Regression in Sotorasib-Resistant PDX Models

In a PDX model established from a patient with KRAS(G12C) NSCLC who developed clinical resistance to sotorasib, RMC-7977 (10 mg/kg, oral) induced significant tumor regression over 17 days of treatment. In contrast, sotorasib (50 mg/kg, oral) had no effect on tumor growth in this resistant model, with tumor volumes similar to the vehicle control group [1]. The difference between RMC-7977 and sotorasib on the final tumor measurement was statistically significant (P = 0.0001) [1].

Sotorasib-resistant PDX regression
Head-to-head
RMC-7977 (10 mg/kg, oral) induced tumor regression over 17 days; sotorasib (50 mg/kg) produced no regression, similar to vehicle. Adjusted P = 0.0001 vs control.
Reported in vivo model-response endpoint; sustained regression in a sotorasib-resistant patient-derived xenograft supports pan-RAS active-state inhibition context.
PDX from KRAS G12C NSCLC patient with clinical sotorasib resistance. Repeated measures two-way ANOVA.
KRAS G12C NSCLC PDX model Sotorasib Tumor regression

Broad-Spectrum Activity vs. BRAF V600E Insensitivity

Screening across a panel of >800 cancer cell lines revealed that RMC-7977's anti-proliferative activity is specifically associated with RAS-mutant genotypes, in stark contrast to MEK or ERK inhibitors which show broader activity. Sensitivity to RMC-7977 was highly enriched in KRAS(G12X) and NRAS(Q61X) mutant cell lines, whereas cell lines harboring the downstream BRAF(V600E) mutation were uniformly resistant [1]. This demonstrates a high degree of target selectivity and defines the specific genetic context where the compound is effective.

Cell panel sensitivity
Class-level inference
>800 cancer cell line screen: sensitivity enriched in KRAS G12X and NRAS Q61X mutants; BRAF V600E lines uniformly resistant. More restricted profile than MEK/ERK inhibitors.
Genotype-specific model guidance; activity requires RAS mutation context and is absent in downstream BRAF V600E models.
In vitro proliferation screening. Data support selection for RAS-mutant models and avoid misapplication in BRAF-driven contexts.
Pan-RAS inhibitor Cell line panel Selectivity Biomarker

RMC-7977: Optimal Research Applications


Overcoming Acquired KRAS G12C Inhibitor Resistance

RMC-7977 is the appropriate reagent for modeling therapeutic strategies to overcome resistance to mutant-specific KRAS(G12C) inhibitors like sotorasib and adagrasib. Quantitative evidence shows that RMC-7977 maintains full anti-proliferative activity in cell lines with secondary NRAS mutations [1] and induces significant tumor regression in patient-derived xenograft models that are clinically resistant to sotorasib (P=0.0001) [2]. This makes it indispensable for studies on adaptive resistance and next-line therapy development.

Targeting Pan-RAS Dependency in KRAS/NRAS-Mutant Cancers

For research programs focusing on cancers driven by a broad range of RAS mutations, including those beyond KRAS(G12C), RMC-7977 is a critical tool. Its activity is enriched in KRAS(G12X) and NRAS(Q61X) mutant cancer cell lines in a large-scale panel of >800 lines [3]. Its high-affinity binding to multiple RAS isoforms (Kd values of 85-116 nM) ensures potent pathway inhibition in models where mutant-specific or pan-KRAS inhibitors would be insufficient.

RAS-GTP Inhibition in Immuno-Oncology Models

RMC-7977 is uniquely suited for preclinical studies evaluating the combination of RAS-GTP inhibition with immunotherapies. Evidence demonstrates that treatment with RMC-7977 reshapes the tumor microenvironment by increasing infiltration of CD4+ and CD8+ T cells and upregulating MHC and PD-L1 proteins [4]. Furthermore, its combination with immunotherapy in PDAC models conferred deeper and more durable tumor regressions, including complete responses not seen with either agent alone [5].

NF1 Deficiency Tumor Research

RMC-7977 is a valuable tool for studying NF1-related tumorigenesis, which is driven by hyperactive RAS signaling due to the loss of neurofibromin's GTPase-activating function. Studies have demonstrated its preclinical efficacy in NF1 xenograft mouse models, including MPNST and glioma, with IC50 values below 1 µM in a panel of NF1-related cell lines [6]. This positions RMC-7977 as a key compound for investigating therapeutic interventions for this patient population.

Application
Selection Property
Validation Focus
Acquired KRAS G12C inhibitor resistance models
Resistance model endpoint context
NRAS Q61K or wild-type RAS reactivation model response
Pan-RAS dependency (KRAS/NRAS-mutant) models
Active GTP-bound RAS selectivity
KRAS G12X, NRAS Q61X genotype specificity; no BRAF V600E context
Immuno-oncology combination research models
Tumor microenvironment modulation context
T-cell infiltration and immune checkpoint protein modulation in RAS-driven models
NF1-deficiency tumor models
RAS hyperactivation model fit
NF1-related MPNST/glioma cell-line and xenograft endpoint review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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